(4Z)-1-(3-chlorophenyl)-4-[(4-hydroxy-3-nitrophenyl)methylidene]pyrazolidine-3,5-dione
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Overview
Description
(4Z)-1-(3-chlorophenyl)-4-[(4-hydroxy-3-nitrophenyl)methylidene]pyrazolidine-3,5-dione is a complex organic compound characterized by its unique structure, which includes a pyrazolidine-3,5-dione core with various substituents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4Z)-1-(3-chlorophenyl)-4-[(4-hydroxy-3-nitrophenyl)methylidene]pyrazolidine-3,5-dione typically involves multi-step organic reactions. One common method includes the condensation of 3-chlorobenzaldehyde with 4-hydroxy-3-nitrobenzaldehyde in the presence of a base to form the intermediate. This intermediate then undergoes cyclization with hydrazine derivatives to yield the final pyrazolidine-3,5-dione structure. The reaction conditions often require controlled temperatures and the use of solvents such as ethanol or methanol to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and automated systems are often employed to ensure consistency and efficiency in production.
Chemical Reactions Analysis
Types of Reactions
(4Z)-1-(3-chlorophenyl)-4-[(4-hydroxy-3-nitrophenyl)methylidene]pyrazolidine-3,5-dione can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The nitro group can be reduced to an amine group under hydrogenation conditions.
Substitution: The chlorine atom can be substituted with other nucleophiles in the presence of suitable catalysts.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Major Products
Oxidation: Formation of corresponding ketones or aldehydes.
Reduction: Formation of amine derivatives.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
(4Z)-1-(3-chlorophenyl)-4-[(4-hydroxy-3-nitrophenyl)methylidene]pyrazolidine-3,5-dione has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (4Z)-1-(3-chlorophenyl)-4-[(4-hydroxy-3-nitrophenyl)methylidene]pyrazolidine-3,5-dione involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, leading to reduced inflammation.
Comparison with Similar Compounds
Similar Compounds
Benzylamine: An organic compound with a benzyl group attached to an amine functional group.
Steviol glycosides: Compounds responsible for the sweet taste of Stevia leaves.
4,5-Dihydroxy-1,3-benzenedisulfonic acid: An antioxidant compound structurally similar to vitamin E.
Uniqueness
(4Z)-1-(3-chlorophenyl)-4-[(4-hydroxy-3-nitrophenyl)methylidene]pyrazolidine-3,5-dione is unique due to its specific combination of functional groups and its potential applications across various fields. Its structure allows for diverse chemical modifications, making it a versatile compound for research and industrial purposes.
Properties
IUPAC Name |
(4Z)-1-(3-chlorophenyl)-4-[(4-hydroxy-3-nitrophenyl)methylidene]pyrazolidine-3,5-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10ClN3O5/c17-10-2-1-3-11(8-10)19-16(23)12(15(22)18-19)6-9-4-5-14(21)13(7-9)20(24)25/h1-8,21H,(H,18,22)/b12-6- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PYWCVJDVVNCLEF-SDQBBNPISA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)N2C(=O)C(=CC3=CC(=C(C=C3)O)[N+](=O)[O-])C(=O)N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)Cl)N2C(=O)/C(=C\C3=CC(=C(C=C3)O)[N+](=O)[O-])/C(=O)N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10ClN3O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.72 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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